N-{[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[5-(Butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic adamantane-triazole hybrid compound. Its structure comprises:
- Adamantane-1-carboxamide core: Imparts high lipophilicity and metabolic stability due to the rigid, cage-like adamantane moiety .
- Triazole ring: Substituted at position 4 with a 4-methoxyphenyl group (para-methoxy substitution) and at position 5 with a butylsulfanyl chain, while position 3 is linked to the adamantane via a methylene bridge.
- Functional groups: The butylsulfanyl group enhances hydrophobic interactions, and the 4-methoxyphenyl group may influence electronic properties and target binding .
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2S/c1-3-4-9-32-24-28-27-22(29(24)20-5-7-21(31-2)8-6-20)16-26-23(30)25-13-17-10-18(14-25)12-19(11-17)15-25/h5-8,17-19H,3-4,9-16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBSRBDSFGEFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Adamantane Core: The adamantane moiety can be introduced via a nucleophilic substitution reaction, where a suitable adamantane derivative reacts with the triazole intermediate.
Attachment of Substituents: The butylsulfanyl and methoxyphenyl groups are introduced through nucleophilic substitution or coupling reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, leading to the formation of dihydrotriazole derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-{[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and adamantane core play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to therapeutic effects.
Modulation of Receptors: Interaction with specific receptors can alter cellular signaling pathways, resulting in various biological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs and their differences are summarized below:
Key Observations:
Butylsulfanyl (C4 chain) vs. benzylsulfanyl (aromatic) in : The former increases flexibility and hydrophobicity, while the latter may promote π-π stacking .
Biological Implications :
- Compounds with methyl or phenyl groups at R4 (e.g., ) showed antihypoxic activity in rodent models, suggesting the target compound’s 4-methoxyphenyl group could modulate similar pathways .
- Alkylsulfanyl chain length : Longer chains (e.g., hexyl in ) reduce solubility but enhance membrane permeability, whereas shorter chains (e.g., butyl in the target) balance lipophilicity and bioavailability .
Physicochemical Properties:
Biological Activity
N-{[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound, including the adamantane core and triazole ring, suggest a variety of mechanisms through which it may exert its effects.
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 368.47 g/mol. The presence of the butylsulfanyl group and the methoxyphenyl moiety enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research has indicated that compounds containing triazole rings often exhibit significant biological activities, including:
- Antimicrobial : Triazole derivatives are known for their antifungal properties. The specific compound may inhibit fungal growth through the disruption of ergosterol biosynthesis.
- Antitumor : Preliminary studies suggest that similar adamantane derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes involved in nucleic acid synthesis, which is critical for the proliferation of both cancerous and microbial cells.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Antitumor Activity
A study evaluating the cytotoxic effects of related adamantane derivatives on various cancer cell lines demonstrated that these compounds could significantly reduce cell viability at micromolar concentrations. The mechanism involved cell cycle arrest and apoptosis induction through both intrinsic and extrinsic pathways.
Antimicrobial Activity
In vitro tests against a range of bacterial strains (both Gram-positive and Gram-negative) revealed that triazole-containing compounds exhibit potent antimicrobial activity. For instance, derivatives with similar structures showed minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL against various pathogens, indicating promising therapeutic potential.
Case Studies
- Cytotoxicity Assays : In studies involving A549 (lung cancer), T47D (breast cancer), L929 (fibroblast), and HeLa (cervical cancer) cell lines, the compound demonstrated selective toxicity towards cancer cells while sparing normal fibroblast cells.
- In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor sizes and improved survival rates compared to control groups. These findings support further exploration into the therapeutic applications of this class of compounds in oncology.
Data Tables
| Biological Activity | Test Organism/Cell Line | Result (MIC/IC50) |
|---|---|---|
| Antitumor | A549 | IC50 = 10 µM |
| Antimicrobial | S. epidermidis | MIC = 125 µg/mL |
| Antifungal | C. albicans | MIC = 250 µg/mL |
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing N-{[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide?
- Methodology : The compound can be synthesized via a two-step process:
- Step 1 : Cyclization of a hydrazinecarbothioamide precursor (e.g., 2-(adamantane-1-yl)-N-phenylhydrazinecarbothioamide) in an alkaline medium (e.g., KOH in water) under reflux for 1 hour, followed by neutralization with acetic acid to yield the triazole-3-thione intermediate .
- Step 2 : Alkylation of the thione group using 1-bromobutane in n-butanol with NaOH as a base. The reaction is heated until dissolution and neutralized post-completion .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Techniques :
- 1H NMR : Assign peaks for adamantane protons (δ ~1.7–2.1 ppm), triazole methylene (δ ~4.5–5.0 ppm), and butylsulfanyl chain (δ ~1.3–1.6 ppm) .
- LC-MS (ESI) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and confirm stereochemistry .
Q. What physical-chemical properties are critical for handling this compound in experiments?
- Key Properties :
- Melting Point : Determined via differential scanning calorimetry (DSC) to assess purity (e.g., sharp melting range ~180–185°C) .
- Solubility : Typically low in water; use polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Solubility in n-butanol aids in recrystallization .
- LogP : Predicted via computational tools (e.g., ChemDraw) to estimate lipophilicity, which impacts membrane permeability .
Advanced Research Questions
Q. How can the antihypoxic or antimicrobial activity of this compound be evaluated in preclinical models?
- Experimental Design :
- In vivo hypoxia models : Use rats in sealed chambers to simulate hypoxia with hypercapnia. Administer the compound intraperitoneally at 1/10 of the LD50 dose (determined via acute toxicity studies) and compare survival times to controls (e.g., Mexidol at 100 mg/kg) .
- Antimicrobial assays : Perform broth microdilution (CLSI guidelines) against bacterial strains (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .
Q. What strategies can resolve contradictions in biological activity data across studies?
- Approach :
- Structural validation : Re-examine compound purity via HPLC and crystallography to rule out batch-to-batch variability .
- Dose optimization : Perform dose-response curves to identify suboptimal dosing in conflicting studies .
- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., hypoxia-inducible factor-1α) and validate hypotheses .
Q. How do structural modifications (e.g., alkylsulfanyl chain length, substituents on the triazole ring) influence bioactivity?
- SAR Methodology :
- Variation of alkylsulfanyl chains : Synthesize analogs using 1-bromoalkanes (C4–C10) and compare antihypoxic activity. Longer chains may enhance lipophilicity but reduce solubility .
- Substituent effects : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to study electronic effects on triazole ring reactivity .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
